molecular formula C7H10FIO B2497965 4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2580217-59-8

4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2497965
CAS No.: 2580217-59-8
M. Wt: 256.059
InChI Key: HQTMLUYNCJRDRJ-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic organic compound characterized by the presence of fluoromethyl and iodomethyl groups attached to an oxabicyclohexane ring

Scientific Research Applications

4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

Without specific information on the biological or chemical activity of this compound, it’s difficult to predict its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the ring.

    Introduction of Fluoromethyl and Iodomethyl Groups: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The iodomethyl group can be introduced through a halogenation reaction using iodine and a suitable halogenating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoromethyl and iodomethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Addition Reactions: The double bonds in the bicyclic ring can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Compounds with different halogen or alkyl groups replacing the fluoromethyl or iodomethyl groups.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated or hydrogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    4-(Bromomethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

    4-(Fluoromethyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

Uniqueness

4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of both fluoromethyl and iodomethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

4-(fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FIO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTMLUYNCJRDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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